molecular formula C8H8O4S B2398238 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid CAS No. 2193061-63-9

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid

Cat. No. B2398238
M. Wt: 200.21
InChI Key: QJEKWFGEKYTQGA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid involves the introduction of a methoxycarbonyl group onto a 2-methylthiophene ring, followed by carboxylation at the 3-position of the ring.

Starting Materials
2-methylthiophene, methyl chloroformate, sodium hydride, carbon dioxide, diethyl ether, methanol, hydrochloric acid, sodium hydroxide

Reaction
Step 1: Methoxycarbonylation of 2-methylthiophene, 2-methylthiophene is reacted with methyl chloroformate in the presence of sodium hydride in diethyl ether to introduce a methoxycarbonyl group onto the 2-position of the thiophene ring., Step 2: Hydrolysis of the ester, The resulting ester is hydrolyzed with aqueous hydrochloric acid to yield the corresponding carboxylic acid., Step 3: Carboxylation of the 3-position, The carboxylic acid is then carboxylated at the 3-position of the thiophene ring using carbon dioxide in the presence of sodium hydroxide in methanol., Step 4: Isolation and purification, The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Scientific Research Applications

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various bioactive molecules such as antitumor agents, antiviral agents, and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications.

Mechanism Of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid in lab experiments is its synthetic accessibility. It can be easily synthesized in large quantities and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is its limited solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the research on 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid. One possible direction is the synthesis of novel derivatives of this compound with improved bioactivity and solubility. Another direction is the investigation of the mechanism of action of this compound at the molecular level. Finally, the potential applications of this compound in various fields of science such as medicine, agriculture, and materials science can be explored further.
Conclusion:
In conclusion, 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties and has been used as a building block in the synthesis of various bioactive molecules. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid have been discussed in this paper.

properties

IUPAC Name

5-methoxycarbonyl-2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEKWFGEKYTQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-2-methylthiophene-3-carboxylic acid

CAS RN

2193061-63-9
Record name 5-(methoxycarbonyl)-2-methylthiophene-3-carboxylic acid
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